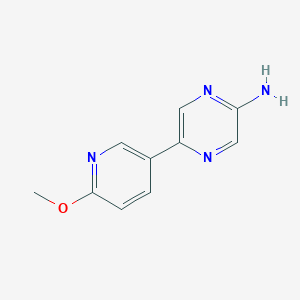

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by the presence of a methoxypyridine moiety attached to a pyrazin-2-amine core, making it a versatile scaffold for the development of new materials and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine typically involves the reaction of 6-methoxypyridin-3-amine with pyrazine-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine

- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine

- (6-Methoxypyridin-3-yl)methanamine

Uniqueness

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine stands out due to its unique combination of a methoxypyridine moiety and a pyrazin-2-amine core. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with diverse applications .

Actividad Biológica

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the methoxypyridine moiety enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves modulation of key signaling pathways. It has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which plays a critical role in cell proliferation and survival. By inhibiting ERK, this compound may exert anti-cancer effects by inducing apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has been demonstrated to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) cells. The compound affects the expression levels of apoptosis-related proteins such as Bcl2 , Bax , and Survivin , leading to enhanced apoptotic signaling pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Induces apoptosis via Bax/Bcl2 modulation |

| HT29 | Not specified | Enhances gemcitabine efficacy |

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is believed to be linked to its ability to modulate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound can be effectively transported across cell membranes, which is essential for its biological activity. However, further research is needed to fully elucidate its metabolic stability and bioavailability in vivo .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Chronic Myeloid Leukemia : In K562 cells, treatment with varying concentrations led to significant reductions in cell viability and induction of apoptosis, confirming its potential as a therapeutic agent for leukemia .

- Solid Tumors : In models of solid tumors, the compound has shown promise in enhancing the efficacy of established chemotherapeutics like gemcitabine, suggesting a synergistic effect that could improve treatment outcomes.

Propiedades

IUPAC Name |

5-(6-methoxypyridin-3-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-10-3-2-7(4-14-10)8-5-13-9(11)6-12-8/h2-6H,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJFAKXXCCYSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CN=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452575 |

Source

|

| Record name | AGN-PC-0NEQC0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475275-82-2 |

Source

|

| Record name | AGN-PC-0NEQC0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.